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molecular formula C12H20O2Si B1330698 4-(tert-Butyldimethylsiloxy)phenol CAS No. 108534-47-0

4-(tert-Butyldimethylsiloxy)phenol

Cat. No. B1330698
M. Wt: 224.37 g/mol
InChI Key: KZTVHIZALLBXMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08207174B2

Procedure details

4-Hydroxyphenyl benzoate (9.0 mmol) was dissolved in CH2Cl2 (9 mL/mmol), TBDMS-Cl (1.5 eq., 13.5 mmol) and imidazole (2.0 eq., 18.0 mmol) were added and the mixture was stirred at r.t. overnight. The mixture was diluted with MeOH (4.5 mL/mmol), and NaBH4 (2.5 eq., 22.5 mmol) was added slowly over 5 min (attention: vigorous gas evolution). The mixture was concentrated by removing CH2Cl2 under reduced pressure and the suspension was heated to 65° C. for 15 h.
Quantity
9 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
13.5 mmol
Type
reactant
Reaction Step Two
Quantity
18 mmol
Type
reactant
Reaction Step Two
Name
Quantity
22.5 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:9][C:10]1[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=1)(=O)C1C=CC=CC=1.[CH3:17][C:18]([Si:21](Cl)([CH3:23])[CH3:22])([CH3:20])[CH3:19].N1C=CN=C1.[BH4-].[Na+]>C(Cl)Cl.CO>[C:18]([Si:21]([CH3:23])([CH3:22])[O:9][C:10]1[CH:11]=[CH:12][C:13]([OH:16])=[CH:14][CH:15]=1)([CH3:20])([CH3:19])[CH3:17] |f:3.4|

Inputs

Step One
Name
Quantity
9 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
13.5 mmol
Type
reactant
Smiles
CC(C)(C)[Si](C)(C)Cl
Name
Quantity
18 mmol
Type
reactant
Smiles
N1C=NC=C1
Step Three
Name
Quantity
22.5 mmol
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at r.t. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly over 5 min (attention: vigorous gas evolution)
Duration
5 min
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
by removing CH2Cl2 under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
the suspension was heated to 65° C. for 15 h.
Duration
15 h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C)(C)(C)[Si](OC1=CC=C(C=C1)O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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